molecular formula C18H24N4O3 B12181704 N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide

N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide

Cat. No.: B12181704
M. Wt: 344.4 g/mol
InChI Key: LGQAQSATBAWNNU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is a synthetic organic compound characterized by its unique chemical structure

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]propanamide

InChI

InChI=1S/C18H24N4O3/c1-12-9-13(2)22-18(21-12)19-8-7-17(23)20-11-14-5-6-15(24-3)16(10-14)25-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,20,23)(H,19,21,22)

InChI Key

LGQAQSATBAWNNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the formation of the 3,4-dimethoxybenzyl group, followed by the introduction of the 4,6-dimethyl-2-pyrimidinyl group. The final step involves the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and pyrimidinyl derivatives with comparable structures and properties. Examples include:

  • N-(3,4-dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide

Uniqueness

N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol

The compound features a dimethoxybenzyl group and a pyrimidinyl amino component, which are critical for its biological activity.

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various signaling pathways. Such interactions may modulate cellular processes including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For example, studies on related pyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticonvulsant Activity

Some derivatives of this compound class have demonstrated anticonvulsant properties in animal models. For instance, the compound's structural analogs have shown effectiveness in antagonizing seizures induced by maximal electroshock (MES), suggesting potential therapeutic applications in epilepsy .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study investigated the effects of a structurally similar compound on cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, supporting the hypothesis that modifications to the benzyl and pyrimidinyl groups enhance anticancer activity.
  • Anticonvulsant Research :
    • In preclinical trials, compounds with similar functional groups were tested for their ability to prevent seizures in rodent models. The results showed a dose-dependent response with effective ED50 values comparable to established anticonvulsants .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Anticancer EfficacyModerate to high against specific cancer typesVaries; some show higher efficacy
Anticonvulsant ActivityPotentially effective based on structural analogsEstablished compounds like phenytoin
Mechanism of ActionEnzyme inhibition and receptor modulationSimilar pathways involved

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